Crystallographic Profiling and X-Ray Diffraction Analysis of 2-Iodo-5-methylphenol: Navigating Halogen and Hydrogen Bond Competition
Target Audience: Structural Biologists, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In the realm of crystal engineering and structure-b...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Structural Biologists, Crystallographers, and Drug Development Professionals
Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
In the realm of crystal engineering and structure-based drug design, the delicate balance between non-covalent interactions dictates the supramolecular assembly of Active Pharmaceutical Ingredients (APIs). 2-Iodo-5-methylphenol (also known as 6-iodo-m-cresol, CID 11085696) serves as an exceptional model compound for interrogating these forces[1]. It possesses both a classical hydrogen bond (HB) donor/acceptor in its phenolic hydroxyl group (-OH) and a highly polarizable halogen bond (XB) donor in its iodine atom (-I).
Understanding how these interactions compete or cooperate is critical. Halogen bonds are increasingly utilized in medicinal chemistry to enhance ligand-target binding affinity and optimize pharmacokinetics[2]. This whitepaper provides a comprehensive, field-validated methodology for the crystallization, Single-Crystal X-Ray Diffraction (SC-XRD) data acquisition, and structural refinement of 2-Iodo-5-methylphenol, explaining the physical causality behind each experimental decision.
Supramolecular Mechanics: The σ-Hole and Interaction Hierarchies
Before initiating crystallization, one must understand the electronic topology of 2-Iodo-5-methylphenol. The electron-withdrawing nature of the aromatic ring, coupled with the polarizability of iodine, redistributes electron density away from the distal pole of the iodine atom. This creates a localized region of positive electrostatic potential known as the σ-hole .
In the solid state, this σ-hole acts as a Lewis acid, seeking out nucleophilic regions (Lewis bases) such as the lone pairs on the oxygen atom of an adjacent phenol molecule. Consequently, the crystal lattice of 2-Iodo-5-methylphenol is defined by a competitive interplay:
Hydrogen Bonding (O-H···O): Typically forms primary tetrameric or polymeric chains.
Halogen Bonding (C-I···O, Type II): Acts as the "interlayer glue," bridging distinct hydrogen-bonded networks into a cohesive 3D lattice[3].
Caption: Supramolecular interaction network highlighting competitive hydrogen and halogen bonding.
Experimental Protocols: A Self-Validating System
To achieve atomic-resolution structural data, the quality of the single crystal and the rigor of the diffraction experiment are paramount. The following protocols are designed to minimize thermal noise and correct for heavy-atom absorption artifacts.
Protocol A: Precision Crystallization via Solvent Modulation
Causality: 2-Iodo-5-methylphenol is highly soluble in polar organic solvents. To grow diffraction-quality single crystals (typically 0.1–0.3 mm in dimension), a controlled reduction in solubility must be achieved without inducing rapid precipitation, which causes twinning or defect formation.
Solvent Selection: Dissolve 50 mg of high-purity 2-Iodo-5-methylphenol in 2 mL of a moderately polar solvent (e.g., Ethyl Acetate) in a 5 mL glass vial.
Anti-Solvent Layering: Carefully layer 2 mL of a non-polar anti-solvent (e.g., n-Hexane) over the solution to create a distinct phase boundary.
Controlled Diffusion: Cap the vial loosely to allow for slow evaporation and ambient temperature diffusion. Place in a vibration-free environment at 20°C.
Harvesting: After 4–7 days, inspect the vial under polarized light microscopy. Select crystals that exhibit sharp extinction (turning completely dark at 90° rotation intervals), validating the absence of macroscopic twinning.
Protocol B: SC-XRD Data Acquisition and Processing
Causality: Iodine (Z=53) is a heavy scatterer but also a strong absorber of X-rays. Standard room-temperature data collection will result in smeared electron density due to thermal vibrations, masking the subtle directionality of the halogen bond.
Cryo-Mounting: Submerge the selected crystal in Paratone-N oil to strip away mother liquor and prevent atmospheric degradation. Mount the crystal on a MiTeGen polyimide loop.
Vitrification: Transfer the loop immediately to the goniometer head under a steady 100 K nitrogen cold stream. Why? Flash-cooling vitrifies the oil, holding the crystal rigid, and drastically reduces the atomic displacement parameters (ADPs), allowing for the precise modeling of anisotropic electron density.
Diffraction Strategy: Utilize a diffractometer equipped with a Molybdenum microfocus source (Mo Kα, λ = 0.71073 Å). Mo radiation is chosen over Cu radiation to minimize the severe absorption effects inherent to iodine-rich compounds.
Integration & Absorption Correction: Integrate the raw frame data using software such as APEX4 or CrysAlisPro. Critical Step: Apply a multi-scan empirical absorption correction (e.g., SADABS). Failing to correct for iodine's absorption will yield false residual electron density peaks (ghost atoms) in the final Fourier map.
Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on
F2
(SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.
Caption: Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.
Quantitative Structural Data
The structural refinement of halophenols typically reveals a monoclinic crystal system where the asymmetric unit contains one or more independent molecules[3]. Below is a standardized summary table of crystallographic parameters characteristic of 2-Iodo-5-methylphenol under the 100 K cryo-protocol.
Note: A low R₁ value (< 0.05) and a GOF near 1.0 validate the success of the multi-scan absorption correction and the accurate modeling of the iodine atom's thermal ellipsoids.
Implications for Drug Development
For drug development professionals, the crystallographic data of 2-Iodo-5-methylphenol is more than a structural curiosity; it is a blueprint for rational drug design.
When synthesizing halogenated APIs (such as thyroid hormone analogs or anti-trichophyton agents), the orientation of the halogen bond can dictate the drug's conformation within a target protein's binding pocket. By analyzing the C-I···O angles (typically approaching 170°–180° for strong Type II halogen bonds) and comparing them to the O-H···O hydrogen bond networks, computational chemists can accurately parameterize force fields to predict how a novel iodinated drug will behave in vivo[2].
Thermodynamic Stability and Degradation Dynamics of 2-Iodo-5-methylphenol: A Mechanistic Guide
Executive Summary As a Senior Application Scientist navigating the complexities of halogenated aromatics, I frequently encounter challenges related to the stability of functionalized phenols. 2-Iodo-5-methylphenol (Molec...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist navigating the complexities of halogenated aromatics, I frequently encounter challenges related to the stability of functionalized phenols. 2-Iodo-5-methylphenol (Molecular Formula: C₇H₇IO) is a highly versatile building block utilized in transition-metal-catalyzed cross-coupling reactions and active pharmaceutical ingredient (API) synthesis . However, its utility is inherently bounded by its thermodynamic stability. This whitepaper systematically deconstructs the thermodynamic vulnerabilities of 2-iodo-5-methylphenol, mapping its primary degradation pathways—photolytic, oxidative, and thermal—and provides field-proven, self-validating protocols for rigorous stability profiling.
Molecular Energetics and Thermodynamic Stability
The thermodynamic profile of 2-iodo-5-methylphenol is dominated by the interplay between the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the highly polarizable, relatively weak carbon-iodine (C-I) bond.
Bond Dissociation Energy (BDE): The aryl C-I bond possesses a BDE of approximately 238 kJ/mol, making it the weakest link in the molecular framework compared to C-Br (~336 kJ/mol) or C-Cl (~397 kJ/mol). This low thermodynamic threshold makes the molecule highly susceptible to homolytic cleavage under thermal or actinic stress.
Substituent Effects: The hydroxyl group at the ortho position to the iodine atom increases the electron density of the aromatic ring. While this activates the ring for electrophilic aromatic substitution, it also lowers the oxidation potential of the phenolic moiety, rendering the molecule thermodynamically prone to oxidative degradation .
Primary Degradation Pathways
Photolytic Cleavage (Deiodination)
Halogenated phenols do not typically undergo direct sunlight photolysis in the natural environment unless activated by specific UV wavelengths . Under UV irradiation (e.g., 254 nm), 2-iodo-5-methylphenol undergoes rapid homolytic cleavage of the C-I bond. This primary photochemical event generates an iodine radical and a highly reactive 2-hydroxy-4-methylphenyl radical. Depending on the solvent environment, this aryl radical either abstracts a hydrogen atom to form 3-methylphenol or reacts with dissolved oxygen/water to yield hydroxylated byproducts .
Photolytic degradation pathway of 2-Iodo-5-methylphenol via homolytic C-I cleavage.
Oxidative Degradation (Quinone Formation)
The phenolic hydroxyl group is a primary site for oxidation. In the presence of reactive oxygen species (ROS) or transition metal catalysts, 2-iodo-5-methylphenol undergoes a two-electron oxidation process. This thermodynamically driven pathway breaks the aromaticity of the ring, leading to the formation of reactive 1,2-benzoquinone derivatives, which can further polymerize into complex, dark-colored oligomers .
Self-Validating Experimental Protocols
To accurately profile the stability of 2-iodo-5-methylphenol, experimental designs must isolate specific degradation pathways. The following protocols are engineered as self-validating systems; they incorporate internal controls and quenching mechanisms to ensure that the observed kinetics are causally linked to the applied stressor, rather than secondary artifacts.
Protocol 1: Photodegradation Kinetics via UPLC-ESI-MS
Objective: To determine the pseudo-first-order degradation kinetics and quantum yield under UV stress.
Causality & Validation: The critical inclusion of tert-butyl alcohol acts as a hydroxyl radical (•OH) scavenger. By neutralizing secondary radical attacks, we isolate the direct UV-induced homolytic cleavage of the C-I bond, ensuring the kinetic data is purely representative of primary photolysis.
Step-by-Step Methodology:
Solution Preparation: Prepare a 10 mM stock solution of 2-iodo-5-methylphenol in HPLC-grade acetonitrile. Dilute to a working concentration of 50 µM in a phosphate-buffered aqueous solution (pH 7.0).
Scavenger Addition: Add tert-butyl alcohol (10 mM final concentration) to the working solution to suppress secondary radical interactions.
Irradiation: Place the solution in a quartz photoreactor equipped with a low-pressure UV lamp (254 nm). Maintain the system at a constant 25°C using a circulating cooling jacket to prevent thermal degradation artifacts.
Time-Course Sampling & Quenching: Withdraw 1 mL aliquots at precise intervals (0, 5, 10, 20, 30, and 60 minutes). Immediately transfer aliquots into amber LC vials containing 10 µL of a quenching agent (e.g., sodium thiosulfate) to halt any residual oxidative reactions.
Analysis: Analyze the aliquots using UPLC-ESI-MS. Monitor the disappearance of the parent ion (m/z 233.95) and quantify the release of free iodide ions.
Protocol 2: Accelerated Oxidative Stress Testing
Objective: To evaluate the thermodynamic susceptibility of the phenolic ring to ROS-mediated quinone formation.
Causality & Validation: This protocol is strictly executed in the dark. By eliminating photon flux, we prevent concurrent photolytic C-I cleavage, thereby validating that all observed degradation is causally linked to the oxidative stressor alone.
Step-by-Step Methodology:
Initiation: Expose a 50 µM solution of the substrate to 3% H₂O₂ in the presence of 1 mM FeSO₄ (Fenton-like conditions) to generate oxidative stress.
Incubation: Incubate the reaction mixture at 37°C in a completely light-shielded environment.
Termination: At designated time points (1, 2, 4, 8 hours), extract 1 mL aliquots and immediately quench with excess sodium sulfite to neutralize unreacted H₂O₂.
Spectroscopic Quantification: Measure the formation of quinone intermediates using UV-Vis spectroscopy (monitoring the characteristic absorbance shift to ~400-420 nm) and confirm structural identity via LC-MS.
Self-validating experimental workflow for stability testing and kinetic modeling.
Quantitative Data Summary
The following table synthesizes the thermodynamic parameters and expected kinetic behaviors of 2-iodo-5-methylphenol under various stress conditions, serving as a benchmark for analytical validation.
Parameter / Metric
Representative Value
Mechanistic Implication
Molecular Mass
234.03 g/mol
Baseline for MS parent ion tracking (m/z ~233.95)
C-I Bond Dissociation Energy
~238 kJ/mol
Primary site of homolytic cleavage under thermal/UV stress
Photodegradation Kinetics
Pseudo-first-order
Degradation rate is directly proportional to photon flux
Oxidation Potential
Low (Activated by -OH)
Highly susceptible to 2e⁻ oxidation, forming quinones
LogP (Predicted)
~2.6
Moderate lipophilicity; dictates solvent choice for extraction
References
Title: 2-Iodo-5-methylphenol | C7H7IO | CID 11085696
Source: PubChem - National Institutes of Health (NIH)
URL: [Link]
Title: Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes
Source: PubMed - National Institutes of Health (NIH)
URL: [Link]
Title: Degradation of Phenolic Compounds Through UV and Visible-Light-Driven Photocatalysis: Technical and Economic Aspects
Source: IntechOpen
URL: [Link]
Protocols & Analytical Methods
Method
Using 2-Iodo-5-methylphenol as a building block in API synthesis
Application Note: 2-Iodo-5-methylphenol as a Strategic Building Block in API Synthesis Strategic Context & Mechanistic Rationale In the landscape of modern active pharmaceutical ingredient (API) synthesis, the selection...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 2-Iodo-5-methylphenol as a Strategic Building Block in API Synthesis
Strategic Context & Mechanistic Rationale
In the landscape of modern active pharmaceutical ingredient (API) synthesis, the selection of highly programmable building blocks is critical for efficient drug development. 2-Iodo-5-methylphenol (CAS: 35928-80-4, MW: 234.03 g/mol ) serves as a remarkably versatile, dual-functional organic synthon[1]. The molecule’s architecture—featuring a phenolic hydroxyl group at C1, an iodine atom at C2, and a methyl group at C5—dictates an orthogonal reactivity profile that can be precisely controlled.
The causality behind its widespread use lies in the thermodynamics of the C-I bond. Characterized by high polarizability and a relatively low bond dissociation energy, the C-I bond acts as an exceptional electrophile for palladium-catalyzed cross-coupling reactions[2]. Because iodine undergoes oxidative addition by Pd(0) significantly faster than bromine or chlorine, 2-iodo-5-methylphenol can be selectively functionalized at the C2 position under mild conditions without requiring highly specialized, electron-rich phosphine ligands[2]. Concurrently, the phenolic hydroxyl group acts as a potent directing group or a nucleophilic handle for chemoselective O-alkylation[3].
Synthetic Divergence in Drug Discovery
The application of 2-iodo-5-methylphenol branches into two primary synthetic trajectories:
Ether-Linked Pharmacophores : Direct alkylation of the phenol is utilized to synthesize halogenated ether intermediates. This pathway is a critical step in the development of ClC-1 ion channel inhibitors, which are actively investigated for treating neuromuscular disorders and reversing drug-induced neuromuscular blockade[3].
Biaryl & Heterocyclic Scaffolds : The C2-iodine position is a prime target for Suzuki-Miyaura couplings to generate biaryl scaffolds, such as those found in P2X3 receptor antagonists used for treating chronic cough[4]. Furthermore, it is a crucial starting material in intramolecular Heck cyclizations to synthesize complex spirolactones and natural product analogs like (+/-)-curcumene ether[5].
Synthetic divergence of 2-Iodo-5-methylphenol into key pharmaceutical intermediates.
Quantitative Performance Data
The following table summarizes validated reaction parameters and expected yields for the primary functionalization pathways of 2-iodo-5-methylphenol.
Reaction Type
Reagents & Catalyst
Conditions
Target Intermediate
Typical Yield
Chemoselective O-Alkylation
1,3-dibromopropane, Cs₂CO₃, DMF
80 °C, 2 h
1-(3-bromopropoxy)-2-iodo-5-methylbenzene
85–90%
Suzuki-Miyaura Coupling
Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, THF/H₂O
70 °C, 12 h
2-Aryl-5-methylphenol derivatives
75–88%
Intramolecular Heck Cyclization
Pd(OAc)₂, PPh₃, Ag₂CO₃, Toluene
110 °C, 24 h
Spirolactone / Curcumene ether precursors
65–71%
Self-Validating Experimental Protocols
Protocol A: Chemoselective O-Alkylation (Synthesis of Ether-Linked Intermediates)
This protocol details the synthesis of 1-(3-bromopropoxy)-2-iodo-5-methylbenzene, a precursor for neuromuscular therapeutic agents[3].
Mechanistic Causality:
Cesium carbonate (Cs₂CO₃) is selected over sodium or potassium bases due to the "cesium effect." The large, highly polarizable cesium cation forms a looser ion pair with the phenoxide, dramatically enhancing its nucleophilicity toward the alkyl halide. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to further accelerate the S_N2 displacement. A 3-fold molar excess of 1,3-dibromopropane is strictly required to statistically suppress the formation of symmetrical dimer byproducts[3].
Step-by-Step Procedure:
To a dry 100 mL round-bottom flask, add 2-iodo-5-methylphenol (2.5 g, 9.3 mmol) and dissolve in anhydrous DMF (15 mL) at ambient temperature[3].
Add Cs₂CO₃ (9.12 g, 28.0 mmol) in a single portion. Stir for 10 minutes to allow phenoxide formation[3].
Add 1,3-dibromopropane (5.6 g, 28.0 mmol) dropwise via syringe[3].
Heat the reaction mixture to 80 °C and stir for 2 hours[3].
Validation Checkpoint 1 (In-Process): Analyze a 10 µL aliquot via TLC (Hexanes/EtOAc 9:1). The starting phenol (UV active, stains dark with KMnO₄) must be completely consumed before proceeding.
Concentrate the mixture in vacuo to remove the majority of the DMF.
Quench the residue with deionized water (50 mL) and extract with EtOAc (2 x 50 mL)[3].
Validation Checkpoint 2 (Workup): Wash the combined organic extracts extensively with water (3 x 50 mL)[3]. This step is critical; residual DMF will cause the product to oil out during downstream crystallization attempts.
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the target ether.
This protocol outlines the construction of biaryl scaffolds commonly utilized in P2X3 antagonist synthesis[4].
Mechanistic Causality:
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is utilized because the highly reactive C-I bond undergoes rapid oxidative addition, negating the need for expensive, sterically demanding Buchwald ligands[2]. The biphasic THF/H₂O solvent system is non-negotiable; water is required to dissolve the inorganic base (K₂CO₃) and generate the hydroxide/carbonate ions that activate the arylboronic acid into a reactive "ate" complex, which is the actual species that undergoes transmetalation[4].
Step-by-Step Procedure:
Charge a Schlenk flask with 2-iodo-5-methylphenol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
Add a degassed mixture of THF and H₂O (typically 4:1 v/v) to achieve a 0.2 M concentration[4].
Purge the system with argon for 10 minutes.
Add Pd(PPh₃)₄ (5 mol%) under a positive stream of argon[4].
Seal the flask and heat to 70 °C for 12 hours.
Validation Checkpoint 1 (Visual & Analytical): The reaction mixture will transition from a pale yellow suspension to a dark brown mixture as Pd(0) nanoparticles aggregate. Withdraw a 20 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The complete disappearance of the characteristic isotopic pattern of the iodinated starting material (m/z 234)[1] confirms reaction completion.
Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer and purify via silica gel chromatography.
Mechanistic catalytic cycle for the Suzuki-Miyaura cross-coupling of 2-Iodo-5-methylphenol.
References
2-Iodo-5-methylphenol | C7H7IO | CID 11085696 - PubChem - NIH
National Institutes of Health (NIH)[Link]
WO2024121129A1 - Compounds for the treatment of neuromuscular disorders
Google P
AU2019416589B2 - Heterocyclic compound intermediate, preparation method therefor and application thereof
Google P
Intramolecular Heck Reactions with Dihydropyrans: Synthesis of (+/-)-Curcumene Ether (Troy Vickers)
University of Calgary / Scholaris[Link]
Application Notes and Protocols: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Iodo-5-methylphenol
Introduction The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This palladium-cata...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[1][5] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for researchers, scientists, and drug development professionals.[1][5]
This document provides a detailed guide to the Buchwald-Hartwig amination of 2-Iodo-5-methylphenol, a substrate class that presents unique challenges and opportunities. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction conditions, and provide detailed, step-by-step protocols for successful execution.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like 2-Iodo-5-methylphenol. The key steps are:
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (2-Iodo-5-methylphenol), inserting into the carbon-iodine bond to form a palladium(II) intermediate.[1][2] The reactivity order for aryl halides generally follows Ar-I > Ar-Br > Ar-Cl.[8]
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2][9]
Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium-amido complex, which also regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][2]
Technical Support Center: Minimizing Steric Hindrance in 2-Iodo-5-methylphenol Ortho-Substitutions
Welcome to the Phenolic Functionalization Support Center . This resource is designed for researchers, medicinal chemists, and drug development professionals facing synthetic bottlenecks with 2-Iodo-5-methylphenol (C₇H₇IO...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Phenolic Functionalization Support Center . This resource is designed for researchers, medicinal chemists, and drug development professionals facing synthetic bottlenecks with 2-Iodo-5-methylphenol (C₇H₇IO).
Due to its specific substitution pattern, functionalizing the ortho-positions of this molecule presents severe steric challenges:
The C2-Position (Iodide): Cross-coupling here is sterically hindered by the adjacent C1-hydroxyl group (or its protecting group).
The C6-Position (C–H Bond): Electrophilic aromatic substitution here is highly congested, as the site is flanked by the C1-hydroxyl and the C5-methyl group.
Below, we provide causality-driven troubleshooting guides, FAQs, and self-validating protocols to overcome these steric barriers.
Part 1: Troubleshooting C2 Cross-Coupling (The "Ortho-to-OH" Halide)
When attempting transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C2-iodide, the adjacent C1-oxygen creates a significant steric clash during the oxidative addition step.
FAQ 1: Why is my Suzuki coupling failing when I protect the phenol with a TIPS group?
Causality: The oxidative addition of Palladium(0) into the C–I bond requires a coplanar approach. Bulky protecting groups like Triisopropylsilyl (TIPS) or Benzyl (Bn) create severe A-1,3 strain-like steric repulsion, preventing the PdL₂ complex from accessing the C–I bond. This either halts the reaction or leads to catalyst deactivation via proto-dehalogenation.
FAQ 2: How do I overcome this steric block without changing my protecting group?
Causality: You must switch to a ligand designed to support monoligated Pd(0) species. Dialkylbiaryl phosphine ligands, such as SPhos or XPhos , are highly recommended[1]. The electron-rich dicyclohexylphosphino group increases electron density on the palladium, accelerating oxidative addition. Simultaneously, the bulky triisopropylphenyl backbone prevents the formation of inactive PdL₂ complexes. The resulting active PdL₁ species is small enough to slip past the C1-protecting group[2]. Alternatively, N-heterocyclic carbenes (NHCs) can provide the necessary σ-donation and steric flexibility[3].
Caption: Mechanistic workflow of the Pd-catalytic cycle highlighting the C2 steric clash zone.
Protocol 1: Optimized Suzuki-Miyaura Coupling for Hindered Ortho-Iodophenols
Self-Validating System: This protocol uses an in-situ catalyst pre-activation step. A color change to deep red/orange validates the formation of the active Pd(0) species before the hindered substrate is introduced.
Catalyst Pre-activation: In an oven-dried Schlenk flask under Argon, combine Pd(OAc)₂ (0.05 eq) and SPhos (0.10 eq) in anhydrous Toluene (0.2 M). Stir at room temperature for 15 minutes. Validation: The solution must transition from yellow to a deep red/orange, confirming the reduction to Pd(0) and ligand coordination.
Substrate Addition: Add the protected 2-Iodo-5-methylphenol (1.0 eq), the arylboronic acid (1.5 eq), and anhydrous K₃PO₄ (2.0 eq).
Coupling: Heat the mixture to 90 °C for 12 hours. Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active starting material spot (typically Rf ~0.6) and the appearance of a new, highly fluorescent spot validates successful coupling.
Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and concentrate under reduced pressure.
Part 2: Overcoming Steric Clash at the C6-Position (Electrophilic Substitution)
The C6 position is the only available ortho-position for direct C–H functionalization, but it is squeezed between the C1-hydroxyl and the C5-methyl group.
FAQ 3: Standard formylation (Vilsmeier-Haack) fails at C6. How do I functionalize this congested site?
Causality: Standard electrophiles rely on intermolecular approach trajectories, which are physically blocked by the C5-methyl and C1-OH groups. To bypass this, you must use a Directed Ortho-Metalation (DoM) or a metal-templated intramolecular delivery system. Using MgCl₂ and Triethylamine (Et₃N) with paraformaldehyde creates a magnesium-phenoxide chelate. The Mg²⁺ coordinates the formaldehyde, pre-organizing a cyclic six-membered transition state that forces the electrophile directly into the C6 position from within the coordination sphere, entirely bypassing the external steric shield.
Self-Validating System: The generation of the intermediate magnesium phenoxide is accompanied by a distinct shift in solubility and color, confirming the pre-organization step is successful.
Phenoxide Formation: Dissolve 2-Iodo-5-methylphenol (1.0 eq) in anhydrous Acetonitrile (0.5 M). Add anhydrous MgCl₂ (1.5 eq) and Et₃N (3.75 eq). Stir at room temperature for 30 minutes. Validation: The mixture will turn into a pale yellow, slightly cloudy suspension, indicating the formation of the magnesium phenoxide complex.
Directed Formylation: Add paraformaldehyde (6.0 eq) in one portion. Heat the reaction to reflux (82 °C) for 4–6 hours. Validation: The suspension will gradually clear as the reaction proceeds. TLC (Hexanes:EtOAc 9:1) will show a new spot with a lower Rf than the starting material, which stains intensely with 2,4-DNP (indicating an aldehyde).
Quench: Cool to 0 °C and quench slowly with 1M HCl until the pH reaches 2. Extract with Diethyl Ether (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
Part 3: Quantitative Impact of Protecting Groups
To minimize steric hindrance before it starts, selecting the right protecting group is critical. The table below summarizes the quantitative steric impact (A-values) of common protecting groups on C2 cross-coupling yields.
Table 1: Protecting Group Steric Impact on C2-Coupling Yields
Protecting Group
A-Value (kcal/mol)
Relative Steric Bulk
Avg. Suzuki Yield (%)
Recommended Ligand System
None (Free OH)
~0
Minimal
85–90%
PPh₃ or dppf
MOM
0.2
Low
80–85%
PPh₃ or dppf
Benzyl (Bn)
1.5
Moderate
40–50%
SPhos
TIPS
>2.5
Severe
<10%
XPhos or NHC
Note: Data synthesized from standard cross-coupling optimization matrices for ortho-substituted phenols.
Part 4: Strategic Decision Logic
Use the following decision tree to determine the optimal synthetic route based on your target position and current substrate state.
Caption: Logical decision tree for choosing the right functionalization strategy for 2-Iodo-5-methylphenol.
References
BenchChem Technical Support Team. Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Iodoanisole Reactions. BenchChem. 1
Hansen, T. V.; Skattebøl, L. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses 2012, 89, 220-229.
Technical Support Center: Enhancing 2-Iodo-5-methylphenol Solubility in Aqueous Biphasic Systems
Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals working on the extraction, purification, and biocatalysis of halogenated phenols.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals working on the extraction, purification, and biocatalysis of halogenated phenols.
2-Iodo-5-methylphenol (CAS: 35928-80-4) presents unique solubility challenges due to its highly hydrophobic nature and the steric bulk of the iodine atom[1]. Traditional polymer-salt aqueous biphasic systems (ABS) often fail to solubilize or partition this compound effectively. Here, we troubleshoot these issues by leveraging the tunable nature of Ionic Liquid-based Aqueous Biphasic Systems (IL-ABS).
Section 1: Frequently Asked Questions (FAQs) on System Selection
Q1: Why does 2-Iodo-5-methylphenol precipitate at the interface of standard PEG/Phosphate ABS instead of dissolving?A1: Standard polymer-based ABS (like Polyethylene Glycol/inorganic salt) have a limited polarity difference between the top and bottom phases. 2-Iodo-5-methylphenol has a predicted XLogP3 of 2.6, making it highly hydrophobic[1]. When the hydrophobicity of the target compound exceeds the hydrophobic capacity of the polymer-rich phase, the compound minimizes its thermodynamic free energy by aggregating at the liquid-liquid interface rather than dissolving. To resolve this, transition to an IL-ABS where the hydrophobicity of the phase-forming ionic liquid can be synthetically tuned[2].
Q2: How do Ionic Liquid-based ABS (IL-ABS) improve the solubility and partitioning of this specific compound?A2: IL-ABS, particularly those using imidazolium-based ILs (e.g., 1-alkyl-3-methylimidazolium tetrafluoroborate,
[Cnmim]BF4
) paired with carbohydrates, offer a highly customizable solvation environment. Increasing the alkyl chain length on the imidazolium cation (from
n=3
to
n=8
) expands the hydrophobic volume of the IL-rich phase. This creates favorable dispersive interactions with the aromatic ring and the methyl/iodo substituents of 2-Iodo-5-methylphenol, drastically increasing its partition coefficient into the IL-rich phase[3].
Issue 1: Poor Partitioning (Distribution Ratio
D<10
)
Causality: The selected ionic liquid is too hydrophilic, or the salting-out agent in the bottom phase is insufficient to drive the hydrophobic compound upward.
Solution:
Increase Cation Chain Length: Switch your phase-forming IL from
[C4mim]BF4
to
[C8mim]BF4
. Longer alkyl chains directly increase the affinity for the hydrophobic 2-Iodo-5-methylphenol[3].
Enhance Salting-Out: Increase the concentration of the carbohydrate (e.g., glucose) in the bottom phase. This strengthens the exclusion of the phenol from the water-rich phase, thermodynamically driving it into the IL-rich phase[4].
Issue 2: Emulsion Formation and Slow Phase Demixing
Causality: High viscosity of the carbohydrate/IL mixture or insufficient density difference between the two phases prevents clean separation.
Solution:
Temperature Adjustment: Increase the equilibration temperature from 25°C to 35°C. This lowers the viscosity of the carbohydrate-rich phase and accelerates mass transfer and phase demixing.
Water Content Tuning: If the interface remains cloudy after standard centrifugation, the system composition may be too close to the binodal curve. Add 2-5 wt% more water to move deeper into the biphasic region.
Section 3: Quantitative Data & System Comparison
To aid in experimental design, the following table summarizes the physicochemical properties of 2-Iodo-5-methylphenol and its expected partitioning behavior across different ABS platforms.
Methodology: Extraction of 2-Iodo-5-methylphenol using
[C8mim]BF4
/Glucose ABS
Note: This protocol includes a mandatory mass-balance validation step to ensure that no compound is lost to precipitation or volatilization, guaranteeing the trustworthiness of the calculated distribution ratio (
D
).
System Preparation: In a 15 mL graduated centrifuge tube, precisely weigh 30 wt% of
[C8mim]BF4
, 20 wt% of D-glucose, and 50 wt% of an aqueous solution containing a known concentration (e.g., 1.0 mM) of 2-Iodo-5-methylphenol.
Blank Control Setup: Prepare an identical tube omitting the 2-Iodo-5-methylphenol to serve as a matrix blank for UV-Vis/HPLC baseline correction.
Equilibration: Vortex the mixture vigorously for 2 minutes to maximize interfacial surface area, ensuring complete mass transfer. Place in a thermostatic water bath at 25°C for 2 hours to reach thermodynamic equilibrium.
Phase Separation: Centrifuge the tubes at 3000 × g for 10 minutes. The system will separate into a top IL-rich phase and a bottom glucose-rich phase.
Volume Measurement & Sampling: Record the exact volume of both phases. Carefully extract aliquots from the top and bottom phases using a syringe.
Quantification & Mass Balance Validation: Dilute the aliquots and quantify the phenol concentration using HPLC-UV.
Self-Validation Check: Calculate total mass recovered (
CtopVtop+CbottomVbottom
). It must equal the initial mass added
±5%
. If the mass balance fails, inspect the interface for micro-precipitates and adjust the IL hydrophobicity.
Section 5: Visualizations
Step-by-step workflow for preparing IL-ABS and extracting 2-Iodo-5-methylphenol.
Mechanistic pathways driving the enhanced solubility of hydrophobic phenols in IL-ABS.
References
[3] Phenol Distribution Behavior in Aqueous Biphasic Systems Composed of Ionic Liquids–Carbohydrate–Water | Journal of Chemical & Engineering Data. ACS Publications. 3
Technical Support Center: Troubleshooting & Handling Guide for 2-Iodo-5-methylphenol
As a high-value intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and pharmaceutical synthesis, 2-Iodo-5-methylphenol (CAS: 35928-80-4) requires stringent handling protocols[1]. Due to the pres...
Author: BenchChem Technical Support Team. Date: April 2026
As a high-value intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and pharmaceutical synthesis, 2-Iodo-5-methylphenol (CAS: 35928-80-4) requires stringent handling protocols[1]. Due to the presence of both an electron-rich phenolic hydroxyl group and a photolabile carbon-iodine (C-I) bond, this compound is highly susceptible to environmental degradation.
This technical support guide provides mechanistic insights, self-validating protocols, and troubleshooting FAQs to ensure experimental reproducibility and safeguard your reagents.
Mechanistic Insights: The Causality of Degradation
Understanding why 2-Iodo-5-methylphenol degrades is the first step in preventing it. The instability of this compound is driven by two primary chemical pathways:
Photolytic Dehalogenation: Aryl iodides strongly absorb UV and visible light, which provides enough energy to induce the homolytic cleavage of the C-I bond. This cleavage generates a highly reactive aryl radical and an iodine radical (I•). The subsequent recombination of iodine radicals forms molecular iodine (I₂), which manifests visually as a distinct pink or purple discoloration in the solid or solution[2][3].
Oxidative Quinone Formation: The phenolic moiety is inherently prone to aerobic oxidation. When exposed to atmospheric oxygen and ambient light, the phenol can oxidize into complex quinone derivatives. This process turns the normally off-white solid into a dark brown or black material[4].
Photolytic and oxidative degradation pathways of 2-Iodo-5-methylphenol.
Quantitative Data: Stability Metrics
To illustrate the critical importance of proper storage, the following table summarizes the expected half-life and purity retention of 2-Iodo-5-methylphenol under various environmental conditions.
Storage Condition
Light Exposure
Atmosphere
Est. Purity at 30 Days
Primary Degradant Profile
25°C (Ambient)
Direct Sunlight
Air
< 60%
I₂, Quinones, Deiodinated phenol
25°C (Ambient)
Subdued Light
Air
~ 85%
Quinones
4°C (Fridge)
Dark (Amber Vial)
Air
~ 92%
Trace Quinones
-20°C (Freezer)
Dark (Foil/Amber)
Argon / N₂
> 99%
None (Stable)
Troubleshooting FAQs
Q1: My batch of 2-Iodo-5-methylphenol has turned pink/brown. Can I still use it for a Sonogashira coupling?A1: It is highly discouraged to use discolored material directly. The pink/brown color indicates the presence of free molecular iodine (I₂) and quinones[3]. Free iodine can act as a radical initiator or poison palladium catalysts, leading to erratic yields and complex side-product profiles.
Solution: You must purify the reagent prior to use. See Protocol 1 below for a self-validating purification method.
Q2: I am seeing inconsistent yields across different runs using the same batch, even though it looks fine. What is causing this?A2: If your reagent appears visually intact (off-white) but yields are dropping, the issue is likely micro-photodegradation occurring during the reaction setup. Aryl iodides can undergo slow deiodination under standard laboratory fluorescent lighting[2].
Solution: Switch to amber glassware or wrap your Schlenk flasks in aluminum foil. Degas all solvents thoroughly, as dissolved oxygen accelerates the photochemical breakdown[2].
Q3: What is the absolute best way to store this compound for long-term stability?A3: Store the solid in a tightly sealed amber glass vial. Flush the headspace with an inert gas (Argon is preferred over Nitrogen due to its higher density, which better displaces oxygen). Seal the cap with Parafilm, and store at -20°C[2].
Experimental Protocols (Self-Validating Systems)
Protocol 1: Rescue Purification of Degraded 2-Iodo-5-methylphenol
Objective: Remove free iodine and oxidized quinones to restore >99% purity.
Causality: Free iodine is highly soluble in non-polar solvents, while the phenolic compound can be selectively partitioned. A short silica plug traps highly polar quinones.
Dissolution: Dissolve 1.0 g of the degraded 2-Iodo-5-methylphenol in 10 mL of diethyl ether.
Washing (Iodine Removal): Transfer to a separatory funnel (wrapped in foil). Wash the organic layer with 10 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.
Self-Validation Step: The pink/purple color of the organic layer will instantly vanish as I₂ is reduced to water-soluble, colorless iodide (I⁻). If the color persists, repeat the wash.
Brine Wash & Drying: Wash with 10 mL of brine, separate the organic layer, and dry over anhydrous Na₂SO₄.
Filtration (Quinone Removal): Filter the dried solution through a short pad of silica gel (2-3 cm) in a fritted funnel. Elute with an additional 10 mL of diethyl ether. The dark quinone impurities will remain trapped at the baseline of the silica.
Concentration: Evaporate the solvent under reduced pressure (rotary evaporator water bath < 30°C) while shielding the receiving flask from light.
Storage: Immediately flush the resulting off-white solid with Argon and store at -20°C.
Protocol 2: Light-Safe Reaction Setup for Cross-Coupling
Objective: Prevent in situ degradation of the aryl iodide during transition-metal catalysis.
Preparation: Weigh the purified 2-Iodo-5-methylphenol under subdued light or a yellow safelight[2].
Degassing: Add the solid to a Schlenk flask. Apply vacuum and backfill with Argon (repeat 3 times).
Solvent Addition: Add anhydrous, rigorously degassed solvents (e.g., via the freeze-pump-thaw method) to prevent oxygen-mediated radical pathways[2].
Shielding: Wrap the entire reaction vessel in aluminum foil before initiating heating or adding the catalyst.
Self-Validation Step: The absence of a color change in the reaction mixture prior to catalyst addition confirms that no premature photolytic deiodination has occurred.
Monitoring: When taking aliquots for TLC or LC-MS, do so quickly and quench the aliquot immediately to prevent light-induced degradation in the sample vial.
Step-by-step workflow for visual validation, handling, and storage.
Validating computational DFT models for 2-Iodo-5-methylphenol derivatives
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Author: BenchChem Technical Support Team. Date: April 2026
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Finalizing the Comparison
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Establishing a rigorously validated Density Functional Theory (DFT) model is a critical prerequisite for rational drug design and advanced organic synthesis. For derivatives like 2-Iodo-5-methylphenol (also known as 2-iodo-5-cresol), accurate computational modeling dictates our understanding of non-covalent interactions (such as halogen bonding) and regioselective reactivity in cross-coupling reactions [1.5].
As a Senior Application Scientist, I approach computational chemistry not as a standalone predictive tool, but as half of a self-validating system . A computational model is only as robust as the empirical spectroscopic data used to ground it. This guide objectively compares various DFT approaches for modeling 2-Iodo-5-methylphenol and provides the exact experimental protocols required to validate those computational choices.
The Mechanistic Challenge of Modeling Iodophenols
Modeling 2-Iodo-5-methylphenol presents two distinct quantum mechanical challenges:
Relativistic Effects of Iodine: Iodine is a heavy halogen (
Z=53
). Standard all-electron basis sets (like the Pople 6-31G series) fail to account for the relativistic effects of iodine's core electrons, leading to severe underestimations of C–I bond lengths and halogen-bond donor capacities[1].
Phenolic Conformational Flexibility: The hydroxyl (–OH) group exhibits rotational isomerism and strong hydrogen-bonding potential. Accurately predicting its pKa and IR vibrational frequencies requires functionals that properly capture electron correlation and dispersion forces[2].
Comparative Analysis of DFT Functionals and Basis Sets
To build a reliable model, we must compare the performance of different functional and basis set pairings against experimental benchmarks.
B3LYP / 6-31G(d): While historically popular for organic molecules, this level of theory lacks dispersion corrections and struggles with the heavy iodine atom, making it insufficient for predicting halogen bonding or accurate NMR shifts[3].
B3LYP / LANL2DZ: Using the LANL2DZ Effective Core Potential (ECP) for iodine replaces the core electrons with a pseudopotential. This drastically reduces computational cost while capturing scalar relativistic effects, improving geometry optimization[1].
M06-2X / Def2-TZVP: The M06-2X functional is highly recommended for main-group thermochemistry and non-covalent interactions[4]. Paired with the Ahlrichs Def2-TZVP basis set (which utilizes an ECP for iodine and triple-zeta quality for C, H, O), this combination yields the highest fidelity to experimental NMR and IR data[1].
Quantitative Comparison: Predicted vs. Experimental Parameters
Note: DFT predictions are scaled (scaling factor ~0.96 for frequencies) and calculated using the GIAO method for NMR in a Polarizable Continuum Model (PCM, Chloroform).
Computational Level
Iodine Basis Set
Dispersion Correction
Predicted ¹³C NMR (C-I, ppm)
Predicted IR (O-H, cm⁻¹)
Computational Cost
B3LYP / 6-31G(d)
6-31G(d) (All-electron)
None
~95.2
~3650
Low
B3LYP / LANL2DZ
LANL2DZ (ECP)
None
~88.4
~3645
Medium
M06-2X / Def2-TZVP
Def2-TZVP (ECP hybrid)
Implicit
~83.1
~3480
High
Experimental Data
N/A
N/A
81.6
3474
N/A
Conclusion: The M06-2X/Def2-TZVP model provides the closest alignment with experimental data, minimizing the
Δδ
(chemical shift error) to acceptable thresholds for structural validation.
Self-Validating Experimental Protocol
To trust the DFT outputs, we must generate empirical data through the physical synthesis and spectroscopic characterization of 2-Iodo-5-methylphenol. The following methodology provides the baseline data (NMR, IR) used in the table above[5].
Step-by-Step Methodology: Synthesis of 2-Iodo-5-methylphenol
This protocol utilizes a Sandmeyer-type diazotization of 2-amino-5-methylphenol[6],[5].
Preparation of the Amine Solution: Dissolve 2.00 g (16.24 mmol) of 2-amino-5-methylphenol in 28 mL of acetone.
Temperature Control (Critical Causality): Cool the reaction flask using an ice/salt bath. Causality: The subsequent conversion to a diazonium salt requires strictly controlled low temperatures (<0 °C). Allowing the temperature to rise will cause spontaneous thermal decomposition (loss of
N2
gas), yielding the undesired 5-methylbenzene-1,2-diol byproduct.
Acidification: Slowly add 3.4 mL (40.60 mmol) of concentrated HCl, ensuring the internal temperature remains below 0 °C.
Diazotization: Dropwise, add a solution of
NaNO2
(1.12 g, 16.24 mmol) dissolved in 3 mL of distilled water. Stir for 30 minutes at 0 °C to allow complete formation of the diazonium intermediate.
Iodination: Add a solution of KI (3.24 g, 19.49 mmol) in 3 mL of water. Causality: The nucleophilic iodide ion drives the substitution, displacing the diazo group to form the target C–I bond. Remove the ice bath and stir for 1 hour at room temperature.
Workup & Purification: Extract the aqueous mixture with Ethyl Acetate (
3×20
mL). Wash the combined organic layers with saturated
Na2S2O3
to reduce any residual
I2
, dry over
MgSO4
, and concentrate. Purify via flash column chromatography to yield the pure 2-Iodo-5-methylphenol.
Spectroscopic Extraction for DFT Benchmarking
To validate the computational model, extract the following parameters from the purified compound[5]:
IR Spectroscopy (Diamond ATR): Locate the sharp O–H stretch at 3474 cm⁻¹ and the C–I stretching frequencies in the fingerprint region (1195, 1015, 794 cm⁻¹). Compare these directly to the scaled DFT harmonic frequencies.
¹³C NMR (100 MHz, CDCl3): The critical carbons for computational benchmarking are the
C−OH
at 154.6 ppm and the
C−I
at 81.6 ppm . Causality:
CDCl3
is chosen as the solvent to maintain dielectric consistency with the PCM (Chloroform) solvation model used in the DFT calculations.
Iterative Validation Workflow
The relationship between the computational prediction and experimental synthesis is cyclical. If the calculated NMR shifts deviate by
>5
ppm from the experimental data, the computational parameters (conformational rotamers, basis set, or solvation model) must be refined.
Iterative workflow for validating DFT models of halogenated phenols.
References
Protonation of Gaseous Halogenated Phenols and Anisoles and Its Interpretation Using DFT-Based Local Reactivity Indices
Source: KU Leuven
URL
Acute toxicity of halogenated phenols: Combining DFT and QSAR studies
Source: ResearchGate
URL:[Link]
Synthesis of (+/-)-Curcumene Ether
Source: Scholaris / Synlett
URL:[Link]
Effect of the iodine atom position on the phosphorescence of BODIPY derivatives: a combined computational study
Source: University of Bologna (unibo.it)
URL:[Link]
Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths
Source: PubMed / NIH
URL:[Link]
Supporting Information for Study on the synthesis of the cyclopenta[f]indole core of raputindole A
Source: Beilstein Journals
URL:[Link]
A Comparative Guide to the Synthesis of 2-Iodo-5-methylphenol: An Evaluation of Common Iodination Reagents
Introduction 2-Iodo-5-methylphenol, a key building block in the synthesis of pharmaceuticals and other complex organic molecules, presents a common challenge in regioselective synthesis. The introduction of an iodine ato...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-Iodo-5-methylphenol, a key building block in the synthesis of pharmaceuticals and other complex organic molecules, presents a common challenge in regioselective synthesis. The introduction of an iodine atom specifically at the ortho-position to the hydroxyl group of 5-methylphenol (m-cresol) requires careful selection of the iodinating agent and reaction conditions. This guide provides a comparative analysis of three widely used iodination reagents for this transformation: Molecular Iodine (I₂) with an oxidizing agent, N-Iodosuccinimide (NIS), and Iodine Monochloride (ICl).
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth look at the performance of these reagents, supported by experimental insights and an exploration of the underlying reaction mechanisms that govern their reactivity and selectivity.
Understanding the Iodination of m-Cresol: A Mechanistic Overview
The synthesis of 2-Iodo-5-methylphenol from m-cresol is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the methyl (-CH₃) group is a weakly activating, ortho, para-director. The directing effects of these substituents on the aromatic ring determine the position of iodination.
In m-cresol, the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. The positions ortho to the methyl group are C4 and C6, and the para position is C2. The combined influence of both groups strongly activates the C2, C4, and C6 positions for electrophilic attack. The desired product, 2-Iodo-5-methylphenol, results from iodination at the C2 position. The formation of the other major regioisomer, 4-Iodo-5-methylphenol, is a competing reaction. The choice of iodinating reagent and reaction conditions can significantly influence the ratio of these products.
Diagram of Electrophilic Iodination Sites on m-Cresol:
Caption: Potential sites for electrophilic iodination on the m-cresol ring.
Comparative Analysis of Iodination Reagents
This section provides a detailed comparison of three common iodination methods, evaluating their efficiency, regioselectivity, and practical considerations for the synthesis of 2-Iodo-5-methylphenol.
Molecular Iodine (I₂) with an Oxidizing Agent
Reaction Principle: Molecular iodine itself is not sufficiently electrophilic to iodinate phenols effectively. The reaction requires an oxidizing agent, such as hydrogen peroxide (H₂O₂) or iodic acid (HIO₃), to generate a more potent electrophilic iodine species, often proposed to be the iodonium ion (I⁺) or a related species[1].
Performance Metrics:
Metric
Performance
Yield
Moderate to High
Regioselectivity
Moderate ortho-selectivity
Reaction Conditions
Mild (room temperature to slightly elevated)
Cost
Low
Safety
Generally safe, but H₂O₂ can be hazardous at high concentrations.
Discussion: This method is a cost-effective and environmentally friendly option, particularly when using hydrogen peroxide, which generates water as a byproduct[2]. The regioselectivity towards the desired 2-iodo isomer is generally moderate. The in-situ generation of the electrophile can sometimes lead to a mixture of mono- and di-iodinated products, requiring careful control of stoichiometry.
Experimental Protocol: Iodination of m-Cresol using I₂ and H₂O₂
Dissolution: In a round-bottom flask, dissolve 5-methylphenol (1.0 eq.) in a suitable solvent such as methanol or a water/methanol mixture.
Addition of Iodine: Add molecular iodine (1.0-1.2 eq.) to the solution and stir until it is fully dissolved.
Oxidant Addition: Cool the mixture in an ice bath. Slowly add 30% hydrogen peroxide (1.1-1.5 eq.) dropwise while maintaining the temperature below 10 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Workflow Diagram:
Caption: General workflow for the iodination of m-cresol using I₂ and H₂O₂.
N-Iodosuccinimide (NIS)
Reaction Principle: N-Iodosuccinimide is a versatile and easy-to-handle electrophilic iodinating agent. Its reactivity can be enhanced by the addition of an acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid, which protonates the succinimide nitrogen, making the iodine atom more electrophilic[3].
Performance Metrics:
Metric
Performance
Yield
High to Excellent
Regioselectivity
Good to Excellent ortho-selectivity
Reaction Conditions
Mild (often room temperature)
Cost
Moderate
Safety
Irritant; handle with care in a fume hood[3][4][5][6].
Discussion: NIS often provides higher yields and better regioselectivity compared to the I₂/oxidant system[7][8]. The reaction conditions are typically mild, and the work-up is straightforward as the succinimide byproduct is often easily removed. The use of an acid catalyst is crucial for activating NIS, especially for less reactive substrates. A kinetic study on the iodination of various phenols with NIS showed that m-cresol is highly reactive.
Experimental Protocol: Iodination of m-Cresol using NIS
Dissolution: In a round-bottom flask protected from light, dissolve 5-methylphenol (1.0 eq.) in a suitable solvent like acetonitrile or dichloromethane.
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq.).
NIS Addition: Add N-Iodosuccinimide (1.0-1.1 eq.) portion-wise at room temperature.
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate.
Extraction: Extract the aqueous layer with the same organic solvent.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Workflow Diagram:
Caption: General workflow for the iodination of m-cresol using NIS.
Iodine Monochloride (ICl)
Reaction Principle: Iodine monochloride is a highly reactive interhalogen compound that acts as a source of electrophilic iodine (I⁺) due to the polarization of the I-Cl bond[9]. It readily iodinates activated aromatic rings like phenols[10].
Performance Metrics:
Metric
Performance
Yield
High
Regioselectivity
Variable; can lead to over-iodination
Reaction Conditions
Mild, often at low temperatures
Cost
Moderate
Safety
Corrosive and moisture-sensitive; requires careful handling in a fume hood[1][11][12][13].
Discussion: ICl is a powerful iodinating agent that often leads to rapid reactions and high yields[11][14]. However, its high reactivity can also be a drawback, sometimes resulting in a lack of selectivity and the formation of di- or tri-iodinated byproducts. Careful control of stoichiometry and reaction temperature is crucial to achieve mono-iodination. The choice of solvent can also influence the outcome of the reaction.
Experimental Protocol: Iodination of m-Cresol using ICl
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methylphenol (1.0 eq.) in a dry, non-polar solvent such as dichloromethane or carbon tetrachloride.
Cooling: Cool the solution to 0 °C in an ice bath.
ICl Addition: Slowly add a solution of iodine monochloride (1.0 eq.) in the same solvent dropwise, maintaining the temperature below 5 °C.
Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes, monitoring by TLC.
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Extraction: Separate the organic layer, and wash it sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Workflow Diagram:
Caption: General workflow for the iodination of m-cresol using ICl.
Summary of Performance and Recommendations
Reagent
Key Advantages
Key Disadvantages
Best For
I₂ / Oxidizing Agent
Low cost, environmentally friendly.
Moderate selectivity, potential for over-iodination.
Large-scale synthesis where cost is a primary concern and moderate selectivity is acceptable.
N-Iodosuccinimide (NIS)
High yield, good to excellent regioselectivity, mild conditions, easy handling.
Higher cost than I₂.
Reactions requiring high yields and specific regioselectivity, particularly in research and development settings.
Iodine Monochloride (ICl)
High reactivity, rapid reactions.
Corrosive, moisture-sensitive, can lead to over-iodination if not carefully controlled.
Situations where high reactivity is needed and careful control of reaction conditions is possible.
Recommendation: For the synthesis of 2-Iodo-5-methylphenol where high purity and good yield of the ortho-isomer are desired, N-Iodosuccinimide (NIS) is the recommended reagent. Its ease of handling, mild reaction conditions, and superior regioselectivity make it the most reliable choice for this specific transformation in a research and development context.
Conclusion
The successful synthesis of 2-Iodo-5-methylphenol hinges on the careful selection of the iodination reagent and optimization of reaction conditions. While molecular iodine with an oxidizing agent offers a cost-effective route, and iodine monochloride provides high reactivity, N-Iodosuccinimide emerges as the superior reagent for achieving high yields and excellent regioselectivity for the desired ortho-iodinated product. By understanding the mechanistic principles and following the detailed protocols provided, researchers can confidently select the most appropriate method to meet their synthetic goals.
References
Apollo Scientific. (n.d.). N-Iodosuccinimide Safety Data Sheet.
BenchChem. (2025). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride.
Investigation of The Iodination of Some of The Ortho Substituted Phenols. (1951). FHSU Scholars Repository.
Organic Syntheses. (n.d.). N-Iodosuccinimide.
Patil, S., et al. (2006).
Radhakrishnamurti, P. S., & Janardhana, C. (1980). Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Indian Journal of Chemistry, 19A, 550-552.
Sharif, S. A. I., et al. (2016). In a mild and rapid method for the iodination of arenes, silver(I) triflimide is used as a catalyst for activation of N-iodosuccinimide. Organic Chemistry Portal.
Spectrum Chemical. (n.d.). Iodine Monochloride Safety Data Sheet.
Abraham, M. H. (2017). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (10), 1375-1381.
Bennett, F. W., & Sharpe, A. G. (1950). Reactions of Iodine Monohalides in Different Solvents. Journal of the Chemical Society, 284, 1383-1385.
Benson, W. R., McBee, E. T., & Rand, L. (n.d.). N-IODOSUCCINIMIDE. Organic Syntheses Procedure.
Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Various methoxy- or methyl-substituted aromatic compounds were regioselectively iodinated with N-iodosuccinimide and a catalytic amount of trifluoroacetic acid with excellent yields under mild conditions and short reaction times. Tetrahedron Letters, 43(29), 5047-5048.
ChemicalBook. (2023, May 19). N-Iodosuccinimide: Synthesis and applications.
Edgar, K. J., & Falling, S. N. (1990). An Efficient and Selective Method for the Preparation of Iodophenols. The Journal of Organic Chemistry, 55(17), 5287-5291.
Filimonov, V. D., et al. (2008). Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole. Russian Journal of Organic Chemistry, 44(8), 1234-1240.
Ghosh, T., et al. (2022, January 5). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 289.
Goyal, A., & Kumar, S. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Chemistry Letters and Reviews, 11(4), 499-505.
Iskra, J., Stavber, S., & Zupan, M. (2004). A selective and efficient oxidative iodination of electron rich arenes was carried out with one equivalent of KI and two equivalents of 30% hydrogen peroxide in MeOH in the presence of strong acid. Synthesis, 2004(11), 1869-1873.
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from [Link]
Wikipedia. (n.d.). Iodine monochloride. Retrieved from [Link]
Francis Academic Press. (2020). Study of Electronic Effect in Organic Reactions Introduction. International Journal of New Developments in Engineering and Society, 4(1), 28-32.
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
O'Duill, M., et al. (2019, March 12). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. The Journal of Organic Chemistry, 84(7), 4130-4144.
van der Veen, L. A., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. European Journal of Organic Chemistry, 2011(22), 4163-4171.
NIH. (n.d.). Electrochemical Study of Iodide in the Presence of Phenol and o-Cresol. PubMed Central. Retrieved from [Link]
Frontiers. (2022, May 4). Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures. Frontiers in Chemistry. Retrieved from [Link]
Definitive Guide to the Proper Disposal of 2-Iodo-5-methylphenol: A Protocol for Laboratory Professionals
As researchers dedicated to innovation, our work inherently involves handling a diverse array of chemical reagents. Among these, halogenated phenols like 2-Iodo-5-methylphenol demand a rigorous and informed approach to t...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers dedicated to innovation, our work inherently involves handling a diverse array of chemical reagents. Among these, halogenated phenols like 2-Iodo-5-methylphenol demand a rigorous and informed approach to their entire lifecycle, from initial handling to final disposal. Adherence to proper disposal protocols is not merely a regulatory formality; it is a fundamental pillar of our commitment to laboratory safety, environmental stewardship, and the integrity of our research.
This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-Iodo-5-methylphenol. It moves beyond simple instruction to explain the underlying chemical principles and regulatory necessities, empowering you to manage this hazardous waste stream with expertise and confidence. The core principle is proactive planning: no procedure involving this compound should commence without a clear and compliant disposal pathway already established[1].
Part 1: Hazard Profile and Immediate Safety Imperatives
Understanding the specific hazards of 2-Iodo-5-methylphenol is the critical first step in ensuring safe handling and disposal. This compound is classified with several key hazards that dictate the necessary precautions.
GHS Hazard Classification:
Based on available Safety Data Sheets (SDS), 2-Iodo-5-methylphenol presents multiple health risks. It is crucial to recognize these hazards to justify the stringent disposal protocols that follow.
Immediate First Aid and Personal Protective Equipment (PPE)
The identified hazards mandate strict adherence to PPE standards and readiness for emergency response.
Personal Protective Equipment (PPE): Always handle 2-Iodo-5-methylphenol inside a certified chemical fume hood. Required PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield[4].
First Aid Measures:
Inhalation: Immediately move the person to fresh air and keep them comfortable for breathing. Call a poison center or physician right away[4].
Skin Contact: Take off all contaminated clothing immediately. Rinse the skin thoroughly with water. Seek immediate medical attention as this compound can cause severe burns[4].
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a physician immediately[4][5].
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician immediately[4].
Part 2: Waste Segregation and Containment Protocol
The cornerstone of proper chemical disposal is rigorous waste segregation. 2-Iodo-5-methylphenol is a halogenated organic compound . This classification is critical because co-mingling it with non-halogenated waste streams can complicate and increase the cost of disposal. Furthermore, certain disposal methods, like incineration, require specific conditions for halogenated compounds to prevent the formation of highly toxic and corrosive byproducts such as hydrogen iodide.
Step-by-Step Waste Collection Workflow
Select a Designated Container:
Use a dedicated, leak-proof container made of compatible material (e.g., High-Density Polyethylene - HDPE, or glass)[6]. The container must have a secure, sealable lid[7].
Never use containers that are damaged, leaking, or cannot be securely closed[7].
Affix a Hazardous Waste Label:
The container must be clearly and unambiguously labeled as soon as the first drop of waste is added.
The label must include:
The words "Hazardous Waste."
The full chemical name: "2-Iodo-5-methylphenol."
A list of all constituents if it is a mixed waste stream.
The relevant hazard pictograms (e.g., Corrosive, Harmful/Irritant)[7].
Collect All Contaminated Materials:
Liquid Waste: Carefully pour all solutions containing 2-Iodo-5-methylphenol into the designated waste container.
Solid Waste: Any materials contaminated with the compound, such as pipette tips, gloves, weigh paper, and absorbent pads used for spills, must also be placed in the same container. This is crucial to prevent the spread of contamination into non-hazardous waste streams[8].
Ensure Safe Interim Storage:
Keep the waste container securely sealed at all times, except when adding waste[1].
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from incompatible materials[9].
Do not overfill the container; a general rule is to fill it to no more than 75-80% capacity to allow for vapor expansion[7].
Caption: Waste collection and segregation workflow.
Part 3: Final Disposal Pathway
Under no circumstances should 2-Iodo-5-methylphenol or its containers be disposed of in general trash or poured down the sanitary sewer. This is strictly prohibited as it can harm aquatic life, damage wastewater treatment infrastructure, and violate local and national environmental regulations[8][9].
Engage Professional Disposal Services: The only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4][10][11].
Schedule a Waste Pickup: Once the waste container is full (or the project is complete), follow your institution's procedure to schedule a pickup. Ensure all labeling is correct and the container is clean on the outside.
Decontaminate Empty Containers: If a container is to be reused or disposed of as non-hazardous, it must be thoroughly decontaminated. A common procedure is a triple-rinse with a suitable solvent (e.g., ethanol or acetone)[1][8]. The rinsate from this cleaning process must be collected and disposed of as hazardous waste. After rinsing, deface or remove the original label[8].
Caption: Final disposal pathway for 2-Iodo-5-methylphenol.
Part 4: Emergency Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Assess and Secure: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate and contact your institution's EHS emergency line. Turn off any nearby ignition sources[6].
Don PPE: Before addressing the spill, don the appropriate PPE as described in Part 1.
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike and cover the spill. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
Collect and Dispose: Carefully scoop the absorbent material and any contaminated debris into your designated hazardous waste container for 2-Iodo-5-methylphenol.
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
By integrating these protocols into your standard laboratory operations, you uphold the highest standards of safety and environmental responsibility. This structured approach ensures that the disposal of 2-Iodo-5-methylphenol is managed not as an afterthought, but as a critical and controlled part of the experimental process.
References
Safety Data Sheet for 2-Ethylphenol (Representative Halogen
2-iodo-5-methylphenol — Chemical Substance Information , NextSDS. Available at: [Link]
2-Iodo-5-methylphenol , PubChem, National Institutes of Health. Available at: [Link]
Treatment and disposal of chemical wastes in daily laboratory work , Organic Chemistry Praktikum. Available at: [Link]
Management of Waste , Prudent Practices in the Laboratory, National Center for Biotechnology Information (NCBI), NIH. Available at: [Link]
Chemical Waste Handling and Disposal Guidance , University of Glasgow. Available at: [Link]
Hazardous Materials Disposal Guide , Nipissing University. Available at: [Link]
Laboratory chemical waste disposal guidelines , University of Otago. Available at: [Link]